molecular formula C10H10N2O3 B1276499 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 890094-09-4

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1276499
CAS No.: 890094-09-4
M. Wt: 206.2 g/mol
InChI Key: CFHXBUHAAVSOHD-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound that features a benzimidazole core with a hydroxyethyl group at the 1-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl glyoxylate, followed by hydrolysis and subsequent functional group modifications to introduce the hydroxyethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Analysis

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is utilized in biochemical studies to explore its interactions with enzymes and proteins. It has been shown to modulate enzyme activity, influencing metabolic pathways and cellular signaling. For instance, it can act as an inhibitor or activator of specific enzymes, which is crucial for understanding metabolic processes and drug design .

Medicinal Chemistry

The compound has significant potential in medicinal chemistry due to its biological activities:

  • Antimicrobial Properties : Research indicates that benzimidazole derivatives exhibit antimicrobial effects against various pathogens, making this compound a candidate for developing new antibiotics .
  • Anticancer Activity : There is growing evidence that compounds similar to this compound can inhibit cancer cell proliferation by targeting DNA topoisomerases, which are essential for DNA replication.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing complex organic molecules and pharmaceuticals. Its chemical properties enable its use in producing specialty chemicals and materials that require specific functional groups for enhanced performance.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Xue et al. (2011)Antiviral ActivityDemonstrated efficacy against enteroviruses, suggesting potential in antiviral drug development.
Gellis et al. (2008)Anticancer PropertiesShowed inhibition of human DNA topoisomerase II, leading to apoptosis in cancer cells.
Boiani et al. (2009)Anti-trypanosomatid ActivityHighlighted effectiveness against Trypanosoma species, indicating potential for treating parasitic infections.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The benzimidazole core can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the hydroxyethyl and carboxylic acid groups.

    2-Hydroxyethyl benzimidazole: Lacks the carboxylic acid group.

    5-Carboxybenzimidazole: Lacks the hydroxyethyl group.

Uniqueness: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Benzimidazole derivatives, including this compound, have been extensively studied for their wide-ranging pharmacological effects. These activities include:

  • Antimicrobial Activity : Effective against various bacteria and fungi.
  • Antiviral Activity : Potential inhibitors of viral replication.
  • Antitumor Activity : Induces apoptosis in cancer cells.
  • Anti-inflammatory Effects : Modulates inflammatory pathways.
  • Antidiabetic Properties : Improves glucose metabolism.

Target Interactions

The biological effects of this compound are primarily mediated through its interactions with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study demonstrated that benzimidazole derivatives exhibited significant activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
  • Antitumor Effects : In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death .
  • Anti-inflammatory Properties : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Biochemical Pathways

The compound's biological activities are linked to several biochemical pathways:

PathwayEffect
Cytochrome P450Involved in drug metabolism
NF-kB SignalingModulates inflammatory responses
Apoptosis PathwayInduces cell death in cancer cells
Insulin SignalingEnhances glucose uptake in peripheral tissues

Absorption and Distribution

The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies suggest that it is rapidly absorbed with peak plasma concentrations achieved within 2 hours post-administration .

Metabolism

This compound is primarily metabolized by hepatic enzymes, particularly cytochrome P450 isoforms, leading to the formation of several active metabolites that contribute to its overall pharmacological effects .

Properties

IUPAC Name

1-(2-hydroxyethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-12-6-11-8-5-7(10(14)15)1-2-9(8)12/h1-2,5-6,13H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXBUHAAVSOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409460
Record name 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-09-4
Record name 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid revealed by the study?

A1: The study reveals several key structural features of the compound:

  • Carboxylic group orientation: The carboxylic acid group is not perfectly aligned with the benzimidazole ring system, showing a tilt of 12.00° [].
  • Hydrogen bonding: Both the alcohol and carboxylic acid groups participate in hydrogen bonding. The alcohol (-OH) engages in O—H⋯O hydrogen bonds, while the carboxylic acid (-COOH) forms O—H⋯N hydrogen bonds. This network extends in two dimensions along the 'ab' plane of the crystal structure [].
  • Sec-butyl group disorder: The sec-butyl group attached to the benzimidazole ring displays structural disorder. This means it can adopt two different orientations, with a near-equal probability of occupying each position [].

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